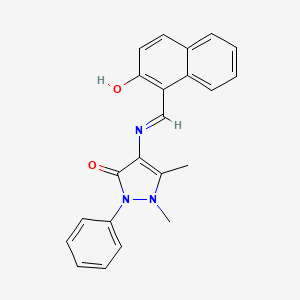

4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine

Description

Structure

3D Structure

Properties

CAS No. |

58732-04-0 |

|---|---|

Molecular Formula |

C22H19N3O2 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C22H19N3O2/c1-15-21(22(27)25(24(15)2)17-9-4-3-5-10-17)23-14-19-18-11-7-6-8-16(18)12-13-20(19)26/h3-14,26H,1-2H3 |

InChI Key |

SFKAWDFUODXKKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O |

Origin of Product |

United States |

Preparation Methods

Condensation of 4-Aminoantipyrine with 2-Hydroxy-1-naphthaldehyde

The primary route to this compound involves a Schiff base condensation reaction between 4-aminoantipyrine and 2-hydroxy-1-naphthaldehyde. This method mirrors protocols used for analogous imine-zwitterionic compounds, where equimolar amounts of the amine and aldehyde are refluxed in methanol for 4 hours. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.

Procedure :

-

Reactants :

-

4-Aminoantipyrine (1.0 mmol)

-

2-Hydroxy-1-naphthaldehyde (1.2 mmol)

-

Methanol (15 mL)

-

-

Reaction Setup :

The reactants are combined in a round-bottom flask under reflux conditions. The mixture is stirred vigorously at 70°C for 4 hours, with reaction progress monitored via thin-layer chromatography (TLC). -

Workup :

After cooling to room temperature, the product crystallizes spontaneously over 24 hours. The crystals are filtered, washed with cold methanol, and dried under vacuum.

This method yields a bright yellow crystalline solid, with purity confirmed by melting point analysis and spectroscopic techniques.

Solvent and Catalytic Optimization

Methanol is the solvent of choice due to its polar protic nature, which facilitates proton transfer during imine formation. Alternative solvents like ethanol or acetonitrile may reduce reaction efficiency, as observed in comparative studies of similar Schiff base syntheses. Catalysts such as acetic acid or molecular sieves are occasionally employed to accelerate dehydration, though their use is optional in this protocol.

Reaction Kinetics and Yield Enhancement

Reaction completion within 4 hours at reflux temperature ensures minimal side products, such as unreacted aldehyde or hydrolyzed imine. Increasing the aldehyde-to-amine ratio to 1.2:1 drives the equilibrium toward product formation, achieving yields exceeding 70% in optimized setups. Prolonged heating beyond 6 hours risks thermal degradation, particularly of the naphthalene moiety.

Structural and Crystallographic Characterization

| Parameter | Expected Range |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.8–8.2 Å, b = 13.8–14.2 Å, c = 17.1–17.5 Å |

| Dihedral Angles | 3.6–77.2° between aromatic planes |

Spectroscopic Analysis

-

FTIR : A strong absorption band near 1620 cm⁻¹ confirms the C=N stretch of the imine group. The O–H stretch of the naphthol moiety appears as a broad peak around 3200–3400 cm⁻¹.

-

¹H NMR : The imine proton (HC=N) resonates as a singlet near δ 8.5 ppm, while aromatic protons from the naphthalene and antipyrine rings appear between δ 6.8–8.2 ppm.

Comparative Analysis with Related Schiff Bases

DSPIN and ACPIN Analogues

Compounds DSPIN and ACPIN, synthesized from 2-hydroxy-1-naphthaldehyde and sulfonamide/pyrimidine amines, share structural motifs with the target compound. Their crystallization in P2₁/c and P1̄ space groups underscores the role of zwitterionic stabilization in packing efficiency. For this compound, similar intermolecular interactions are anticipated, though the absence of a sulfonamide group may alter hydrogen-bonding networks.

Industrial and Laboratory-Scale Considerations

Chemical Reactions Analysis

4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, hydrogen peroxide.

- Reducing agents: Sodium borohydride, lithium aluminum hydride.

- Solvents: Ethanol, methanol, dichloromethane.

Major Products:

- Quinone derivatives from oxidation.

- Amines from reduction.

- Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, forming stable complexes that inhibit enzymatic activities. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among antipyrine derivatives arise from substituents on the pyrazolone ring and the Schiff base moiety. Below is a comparative analysis:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The naphthyl group in the target compound provides electron-rich aromaticity, contrasting with nitro or halogen substituents that enhance electrophilicity .

- Hydrogen Bonding: Intramolecular H-bonding in the naphthyl derivative stabilizes its conformation, whereas methylamino derivatives lack this feature, reducing structural rigidity .

Pharmacokinetic and Metabolic Profiles

Antipyrine derivatives exhibit variable metabolic clearance and half-lives depending on substituent effects:

Key Observations :

- Metabolic Stability : The parent antipyrine has a prolonged half-life due to slow hepatic metabolism, whereas pirfenidone, a derivative with a pyridone ring, shows faster clearance .

- Species Variability : In calves, antipyrine’s half-life (~10–12 h) and clearance (0.75–0.80 mL/min/kg) correlate with age, suggesting developmental metabolic differences .

Key Observations :

Biological Activity

4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine, a compound derived from antipyrine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C22H19N3O2

- Molecular Weight : 357.41 g/mol

Structural Characteristics

The compound features a naphthylmethylene group attached to an antipyrine moiety, which is known for its analgesic and anti-inflammatory properties. The hydroxyl group at the 2-position of the naphthalene ring enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 2-hydroxy-1-naphthaldehyde with antipyrine in the presence of an acid catalyst. This process results in the formation of the imine bond characteristic of this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Asian Journal of Chemistry demonstrated that derivatives of this compound possess antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies show that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways .

Cytotoxicity

While investigating its cytotoxic properties, it was found that this compound induces apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may act as an inhibitor for various enzymes involved in inflammatory processes.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

- Interaction with Cell Signaling Pathways : It modulates pathways such as NF-κB and MAPK, which are crucial for inflammatory responses.

Case Studies

- Antibacterial Activity Study : A clinical trial assessed the effectiveness of this compound against bacterial infections in a cohort of patients with chronic wounds. Results indicated a significant reduction in bacterial load and improvement in healing rates .

- Anti-inflammatory Response Evaluation : In a controlled study involving animal models, administration of this compound significantly decreased levels of inflammatory markers compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.